4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
The compound you mentioned contains a benzoxazole moiety. Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using various methods. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions. For instance, they can be used as starting materials for different mechanistic approaches in drug discovery .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary widely. For example, benzoxazole itself is a white to light yellow solid, insoluble in water .Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to therapeutic effects .
Mode of Action
It is likely that it interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity . This can result in changes to the biochemical processes in which these targets are involved.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical pathways, potentially influencing processes such as signal transduction, gene expression, and metabolic regulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s stability or its ability to interact with its targets.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-18(24)15-7-11(5-6-20-15)25-12-9-22(10-12)17(23)8-14-13-3-1-2-4-16(13)26-21-14/h1-7,12H,8-10H2,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNHQPYPXHRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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